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molecular formula C15H20Cl2N2O2 B6357678 tert-Butyl 4-(2,6-dichloropyridin-4-yl)piperidine-1-carboxylate CAS No. 1496582-28-5

tert-Butyl 4-(2,6-dichloropyridin-4-yl)piperidine-1-carboxylate

Cat. No. B6357678
M. Wt: 331.2 g/mol
InChI Key: JIIMOGKYUKJIAD-UHFFFAOYSA-N
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Patent
US09399636B2

Procedure details

Under a nitrogen atmosphere, zinc dust (4.06 g, 62.1 mmol) was suspended in N,N-dimethylacetamide (5 mL) and a mixture of trimethylsilylchloride (0.946 mL, 7.30 mmol) and 1,2-dibromoethane (0.636 mL, 7.30 mmol) was added cautiously over 10 min. After stirring for a further 15 min, a solution of N-(tert-butoxycarbonyl)-4-iodopiperidine (16.74 g, 51.11 mmol) in N,N-dimethylacetamide (20 mL) was added over 30 min and stirring was continued for an additional 30 min. In the open atmosphere, this mixture was filtered through Celite as quickly as possible, rinsing with a small amount of N,N-dimethylacetamide. The resulting yellow solution was injected into a separately prepared, nitrogen flushed suspension of [1,1-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (1.35 g, 1.83 mmol), copper(I) iodide (695 mg, 3.65 mmol) and 2,6-dichloro-4-iodopyridine (10.0 g, 36.5 mmol) in N,N-dimethylacetamide (30 mL) and this mixture was stirred at 80° C. for 16.5 hr. After cooling to rt, the mixture was diluted with EtOAc and water and partitioned. Filtration through Celite was necessary to break the emulsion, following which, the organics were washed with water and then dried over MgSO4. After being freed of volatiles, the resultant residue was purified by flash column chromatography (100:0-70:30 heptanes/EtOAc) to afford tert-butyl 4-(2,6-dichloro-4-pyridyl)piperidine-1-carboxylate as a white solid (7.49 g, 62%); 1H NMR (400 MHz, CDCl3) δ 7.11 (s, 2H), 4.19 (m, 2H), 2.78 (m, 2H), 2.71 (m, 1H), 1.81 (m, 2H), 1.65 (m, 2H), 1.48 (s, 9H).
Name
Quantity
4.06 g
Type
catalyst
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
1.35 g
Type
catalyst
Reaction Step Two
Name
copper(I) iodide
Quantity
695 mg
Type
catalyst
Reaction Step Two
Quantity
0.946 mL
Type
reactant
Reaction Step Three
Quantity
0.636 mL
Type
reactant
Reaction Step Three
Quantity
16.74 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[Si](Cl)(C)C.BrCCBr.[C:10]([O:14][C:15]([N:17]1[CH2:22][CH2:21][CH:20](I)[CH2:19][CH2:18]1)=[O:16])([CH3:13])([CH3:12])[CH3:11].[Cl:24][C:25]1[CH:30]=[C:29](I)[CH:28]=[C:27]([Cl:32])[N:26]=1>CN(C)C(=O)C.CCOC(C)=O.O.[Zn].C1C=CC(P([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C1C=CC(P([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl.[Fe].[Cu]I>[Cl:24][C:25]1[CH:30]=[C:29]([CH:20]2[CH2:21][CH2:22][N:17]([C:15]([O:14][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:16])[CH2:18][CH2:19]2)[CH:28]=[C:27]([Cl:32])[N:26]=1 |f:8.9.10.11,^1:51,52,53,54,55,69,70,71,72,73|

Inputs

Step One
Name
Quantity
4.06 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1)I)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C(C)=O)C
Name
Quantity
1.35 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.Cl[Pd]Cl.[Fe]
Name
copper(I) iodide
Quantity
695 mg
Type
catalyst
Smiles
[Cu]I
Step Three
Name
Quantity
0.946 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
0.636 mL
Type
reactant
Smiles
BrCCBr
Step Four
Name
Quantity
16.74 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)I
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for a further 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added cautiously over 10 min
Duration
10 min
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for an additional 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
In the open atmosphere, this mixture was filtered through Celite as quickly as possible,
WASH
Type
WASH
Details
rinsing with a small amount of N,N-dimethylacetamide
CUSTOM
Type
CUSTOM
Details
a separately prepared
CUSTOM
Type
CUSTOM
Details
nitrogen flushed
STIRRING
Type
STIRRING
Details
this mixture was stirred at 80° C. for 16.5 hr
Duration
16.5 h
CUSTOM
Type
CUSTOM
Details
partitioned
FILTRATION
Type
FILTRATION
Details
Filtration through Celite
WASH
Type
WASH
Details
the organics were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the resultant residue was purified by flash column chromatography (100:0-70:30 heptanes/EtOAc)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=NC(=CC(=C1)C1CCN(CC1)C(=O)OC(C)(C)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7.49 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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